2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]cyclohexanone
Description
2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]cyclohexanone is a complex organic compound with a unique structure that includes a thiazolidine ring
Properties
Molecular Formula |
C27H23N3OS |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(2Z)-2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]cyclohexan-1-one |
InChI |
InChI=1S/C27H23N3OS/c31-24-19-11-10-18-23(24)27-30(22-16-8-3-9-17-22)25(28-20-12-4-1-5-13-20)26(32-27)29-21-14-6-2-7-15-21/h1-9,12-17H,10-11,18-19H2/b27-23-,28-25?,29-26? |
InChI Key |
UQFVZTVHLXGIEC-GYYLHCQHSA-N |
SMILES |
C1CCC(=O)C(=C2N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)C5=CC=CC=C5)C1 |
Isomeric SMILES |
C1CCC(=O)/C(=C\2/N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)C5=CC=CC=C5)/C1 |
Canonical SMILES |
C1CCC(=O)C(=C2N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)C5=CC=CC=C5)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]cyclohexanone typically involves a multi-step process. One common method includes the reaction of ketene N,S-acetals (derived from isothiocyanates and acetonitrile derivatives) with N,N’-diphenyloxalimidoyl dichloride in the presence of potassium hydroxide in dimethylformamide . This reaction leads to the formation of the desired thiazolidine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]cyclohexanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield thiazolidine derivatives with different substituents.
Scientific Research Applications
2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]cyclohexanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]cyclohexanone involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2-thione derivatives: These compounds share the thiazolidine ring but have different substituents, leading to different chemical and biological properties.
Thiazolidin-4-one derivatives: These compounds have a similar core structure but differ in the position of the substituents and the nature of the functional groups.
Uniqueness
2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]cyclohexanone is unique due to its specific combination of substituents and the presence of the cyclohexanone moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
